
(1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride
Descripción general
Descripción
(1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride, also known as DMACN, is a chemical compound with potential applications in scientific research. It is a derivative of nicotinic acid, a vitamin B3 compound, and has been found to have interesting biochemical and physiological effects.
Mecanismo De Acción
(1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride acts as an agonist of the alpha7 nicotinic receptor, which is a ligand-gated ion channel. When this compound binds to the receptor, it causes the channel to open and allow the influx of calcium ions into the cell. This triggers a signaling cascade that leads to the activation of various downstream pathways involved in cellular processes such as neurotransmitter release, gene expression, and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different cell types and tissues. It has been shown to enhance neurotransmitter release in the brain, modulate inflammation and immune responses, and promote cell survival and proliferation. This compound has also been found to have antioxidant properties and to protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride has several advantages for use in lab experiments. It is a highly potent and selective agonist of the alpha7 nicotinic receptor, which allows for precise modulation of receptor activity. It is also stable and easy to handle, making it suitable for use in various experimental setups. However, this compound has some limitations, such as its relatively high cost and limited availability compared to other nicotinic receptor agonists.
Direcciones Futuras
There are several future directions for research on (1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride. One area of interest is the development of new drugs targeting the alpha7 nicotinic receptor for the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. Another direction is the investigation of the role of alpha7 nicotinic receptors in immune cells and their potential as targets for immunotherapy. Further studies are also needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method has been optimized to obtain high yields and purity, and it has been found to have interesting biochemical and physiological effects. This compound has been used to study the function of nicotinic receptors in the brain and to develop new drugs targeting these receptors. Future research on this compound will further our understanding of its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
(1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride has been used in scientific research as a tool to study the function of nicotinic acid receptors in the brain. It has been found to be a potent agonist of the alpha7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, inflammation, and pain modulation. This compound has been used to investigate the role of alpha7 nicotinic receptors in these processes and to develop new drugs targeting this receptor.
Propiedades
IUPAC Name |
[1-(dimethylamino)cyclopropyl]methyl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-14(2)12(5-6-12)9-16-11(15)10-4-3-7-13-8-10;/h3-4,7-8H,5-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTHQXVWAZULID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC1)COC(=O)C2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



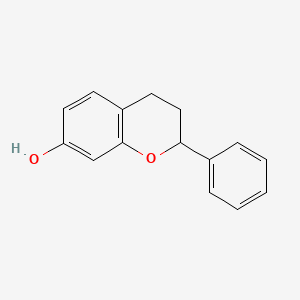
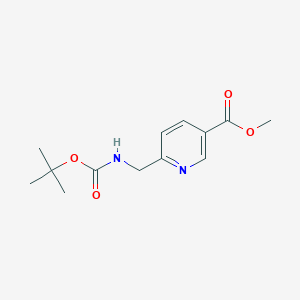
![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B3264109.png)
![2-(4-Methylcyclohexylidene)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3264111.png)
![16-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B3264119.png)
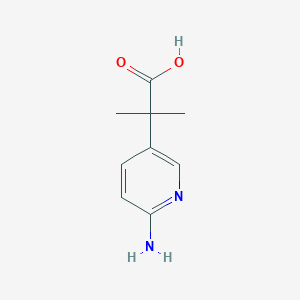


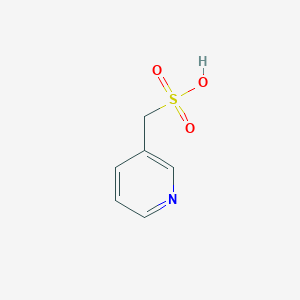

![(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3264145.png)
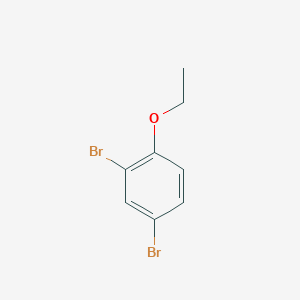
![tert-butyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B3264160.png)
